

Z-VDVAD-FMK: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Z-VDVA-(DL-Asp)-FMK

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the caspase-2 inhibitor, Z-VDVAD-FMK (Benzylloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethylketone), for research applications. This document details its mechanism of action, selectivity, and practical applications, and provides detailed experimental protocols for its use in the laboratory.

Core Concepts: Mechanism of Action and Selectivity

Z-VDVAD-FMK is a synthetic, cell-permeable peptide that acts as an irreversible inhibitor of caspase-2.^[1] Its inhibitory activity is conferred by the fluoromethylketone (FMK) group, which forms a covalent bond with the cysteine residue in the active site of the caspase.^[2] The benzylloxycarbonyl (Z) group enhances the cell permeability of the compound, allowing it to effectively target intracellular caspases.^[2]

While Z-VDVAD-FMK is primarily recognized as a caspase-2 inhibitor, it is important for researchers to be aware of its potential cross-reactivity with other caspases. Notably, studies have shown that Z-VDVAD-FMK can also inhibit caspase-3 and caspase-7.^[1] This contrasts with the broader activity of the well-known pan-caspase inhibitor, Z-VAD-FMK, which inhibits a wider range of caspases.^[3]

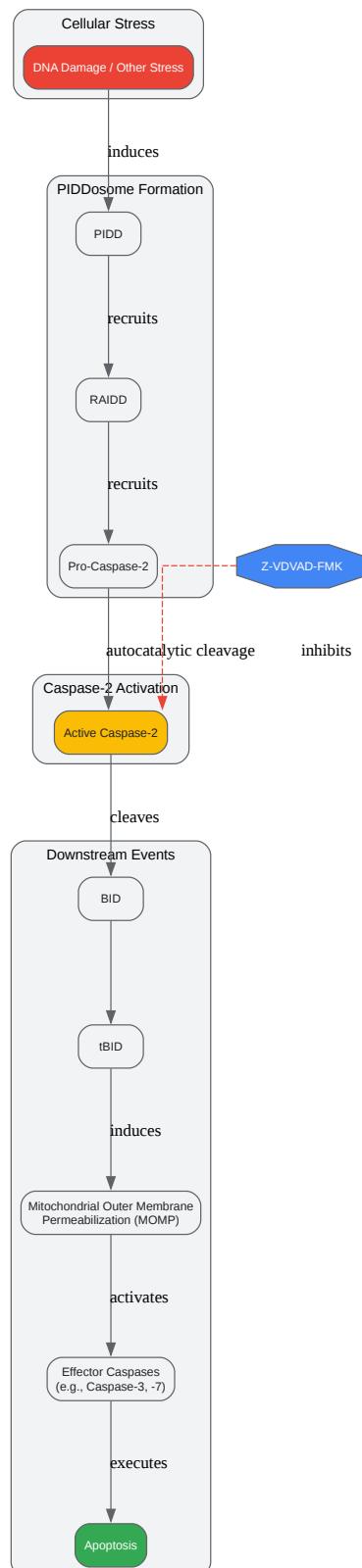
Data Presentation: Inhibitor Specificity

A complete quantitative profile of Z-VDVAD-FMK's inhibitory activity across all caspases is not readily available in the public domain. The following table summarizes the known targets of Z-VDVAD-FMK and provides a comparison with the pan-caspase inhibitor Z-VAD-FMK for which more extensive data exists. Researchers should empirically determine the optimal concentration and specificity of Z-VDVAD-FMK for their particular experimental system.

Inhibitor	Primary Target	Other Known Targets	General Activity Profile
Z-VDVAD-FMK	Caspase-2	Caspase-3, Caspase-7 ^[1]	A specific inhibitor of caspase-2 with known cross-reactivity. ^{[1][4]}
Z-VAD-FMK	Multiple Caspases	Caspase-1, -3, -4, -5, -6, -7, -8, -9, -10 ^[3]	A broad-spectrum or pan-caspase inhibitor. ^[3]

Signaling Pathways

Z-VDVAD-FMK is a valuable tool for dissecting the roles of caspase-2 in cellular signaling pathways, particularly in the context of apoptosis. Caspase-2 is considered an initiator caspase, and its activation is often associated with cellular stress signals, such as DNA damage.^[2] One of the key activation platforms for caspase-2 is the PIDDosome, a protein complex composed of PIDD (p53-induced protein with a death domain), RAIDD (RIP-associated ICH-1/CED-3-homologous protein with a death domain), and pro-caspase-2.^[5] Upon activation, caspase-2 can cleave and activate downstream effector caspases, as well as other substrates like BID (BH3 interacting-domain death agonist), leading to mitochondrial outer membrane permeabilization and the amplification of the apoptotic signal.^[2]



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Caption: Caspase-2 signaling pathway and the inhibitory action of Z-VDVAD-FMK.

Experimental Protocols

Preparation of Z-VDVAD-FMK Stock Solution

Materials:

- Z-VDVAD-FMK powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile, nuclease-free microcentrifuge tubes

Procedure:

- Allow the Z-VDVAD-FMK powder to equilibrate to room temperature before opening the vial.
- Prepare a stock solution of 10-20 mM by dissolving the Z-VDVAD-FMK powder in anhydrous DMSO. For example, to prepare a 10 mM stock solution from 1 mg of Z-VDVAD-FMK (Molecular Weight: ~695.7 g/mol), add approximately 144 μ L of DMSO.
- Vortex briefly to ensure complete dissolution.
- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

General Protocol for Inhibition of Caspase-2 in Cell Culture

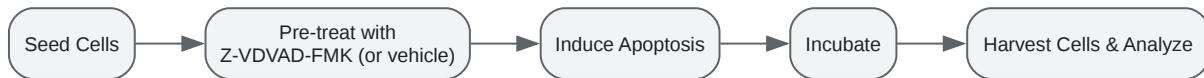
Materials:

- Cells of interest cultured in appropriate media
- Z-VDVAD-FMK stock solution (10-20 mM in DMSO)
- Apoptosis-inducing agent (e.g., etoposide, staurosporine)
- Phosphate-buffered saline (PBS)

- Cell culture plates and incubator

Procedure:

- Seed the cells at an appropriate density in a cell culture plate and allow them to adhere or reach the desired confluence.
- Prepare the working concentration of Z-VDVAD-FMK by diluting the stock solution in fresh cell culture medium. A typical working concentration ranges from 2 μ M to 100 μ M.^[4] The optimal concentration should be determined empirically for each cell line and experimental condition.
- Pre-treat the cells with the Z-VDVAD-FMK-containing medium for 1-2 hours in a cell culture incubator. Include a vehicle control (DMSO) at the same final concentration as in the inhibitor-treated wells.
- Induce apoptosis by adding the chosen stimulus to the cell culture medium.
- Incubate the cells for the desired time period to allow for apoptosis induction.
- Harvest the cells for downstream analysis (e.g., caspase activity assay, Western blotting, flow cytometry).



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Caption: General experimental workflow for using Z-VDVAD-FMK in cell culture.

Fluorometric Caspase-2 Activity Assay

This protocol is adapted from commercially available caspase-2 activity assay kits.

Materials:

- Cell lysate from control and Z-VDVAD-FMK-treated cells

- Caspase-2 substrate (e.g., Ac-VDVAD-AFC or Ac-VDVAD-pNA)
- Assay buffer (typically provided in commercial kits)
- 96-well microplate (black for fluorescent assays)
- Fluorometric microplate reader

Procedure:

- Prepare cell lysates from both control and Z-VDVAD-FMK-treated cells according to the manufacturer's protocol of the chosen lysis buffer.
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- In a 96-well plate, add 50 µg of protein from each cell lysate to individual wells.
- Add assay buffer to each well to a final volume of 50 µL.
- Add 5 µL of the caspase-2 substrate (e.g., 1 mM Ac-VDVAD-AFC) to each well.
- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
- Compare the fluorescence intensity of the Z-VDVAD-FMK-treated samples to the control samples to determine the extent of caspase-2 inhibition.

Western Blot Analysis of Caspase-2 Activation and BID Cleavage

Materials:

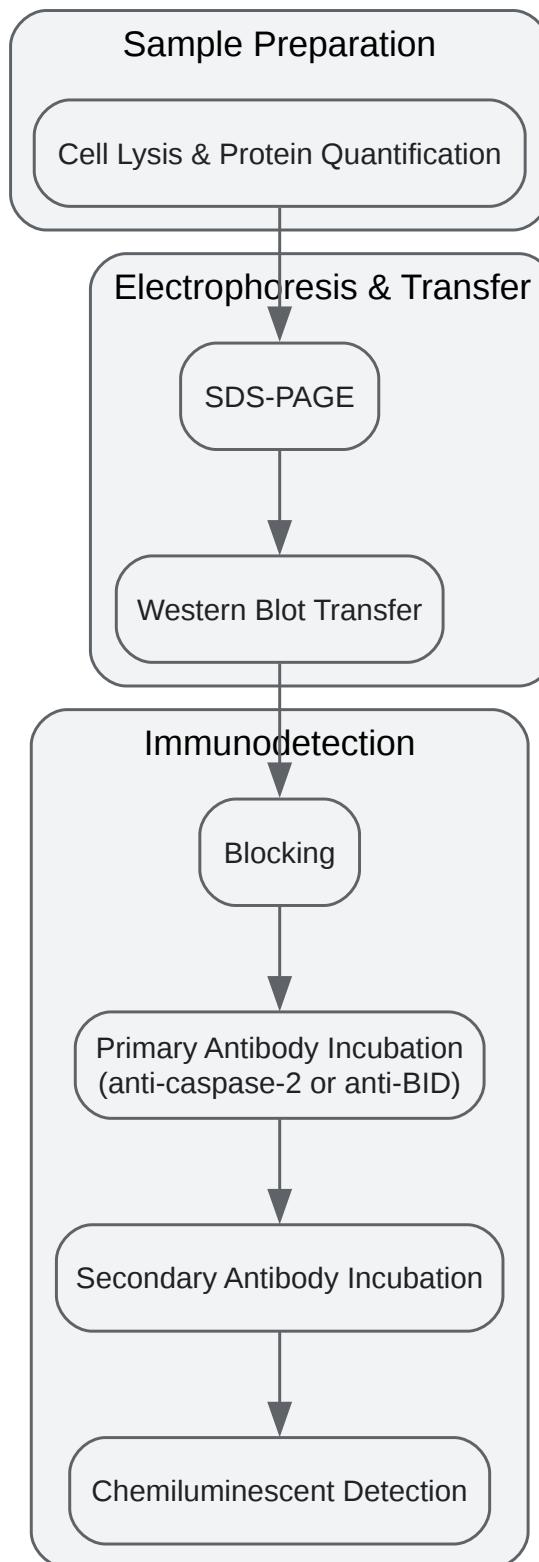
- Cell lysates from control and Z-VDVAD-FMK-treated cells
- SDS-PAGE gels and running buffer

- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against pro-caspase-2, cleaved caspase-2, and BID
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Prepare cell lysates and determine protein concentrations as described in the previous protocol.
- Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against pro-caspase-2, cleaved caspase-2, or BID overnight at 4°C.
- Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analyze the band intensities to assess the effect of Z-VDVAD-FMK on caspase-2 activation (disappearance of pro-caspase-2 and appearance of cleaved fragments) and BID cleavage

(disappearance of full-length BID).



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Caption: Western blot workflow to assess Z-VDVAD-FMK's effect on caspase-2 and BID.

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